Product packaging for wetA protein(Cat. No.:CAS No. 133424-15-4)

wetA protein

Cat. No.: B1177382
CAS No.: 133424-15-4
Attention: For research use only. Not for human or veterinary use.
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Description

The wetA protein is an evolutionarily conserved transcription factor that serves as the central regulator of asexual spore (conidia) maturation in numerous filamentous fungi . It is the final component in the core BrlA→AbaA→WetA regulatory cascade that controls conidiogenesis. Research has established that WetA is predominantly produced in the nucleus of mature spores and functions as a DNA-binding protein, governing a vast gene regulatory network (GRN) essential for spore integrity and dormancy . Its critical functions include activating the expression of genes responsible for the synthesis of crucial conidial wall components, such as chitin, glucans, and hydrophobins, which render the spores impermeable and resistant to environmental stresses . Furthermore, WetA is indispensable for the accumulation of trehalose, a key protectant that ensures long-term spore viability and tolerance to heat and oxidative stress . Beyond its role in spore wall maturation, studies in species like Aspergillus flavus and Monascus ruber indicate that WetA also bridges cellular and chemical development, influencing the production of secondary metabolites, including mycotoxins and pigments . Deletion of the wetA gene results in autolyzing, colorless conidia with defective cell walls, absent trehalose, and drastically reduced stress tolerance . This protein is thus an invaluable research tool for understanding fungal development, pathogenesis, and secondary metabolism. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133424-15-4

Molecular Formula

C7?H8?Br?N?

Synonyms

wetA protein

Origin of Product

United States

Scientific Research Applications

Role in Asexual Sporulation

WetA plays a pivotal role in the regulation of asexual sporulation, which is essential for the survival and propagation of filamentous fungi. It is part of a regulatory cascade involving BrlA and AbaA, which coordinates the differentiation of conidia (asexual spores) and their subsequent development. The absence of WetA significantly impacts spore viability and integrity, leading to increased sensitivity to environmental stresses such as heat and oxidative conditions .

Table 1: Impact of WetA Deletion on Asexual Sporulation

ParameterWild-Type ConidiaΔwetA Mutant Conidia
Spore ViabilityHighLow
Trehalose ContentNormalDecreased
Sensitivity to Heat StressResistantSensitive
Sensitivity to Oxidative StressResistantSensitive

Metabolic Regulation

WetA is also implicated in the regulation of various metabolic pathways, including those responsible for the biosynthesis of trehalose, chitin, and glucans. Studies have shown that WetA influences primary and secondary metabolism by regulating gene expression related to these pathways. For instance, the deletion of WetA alters the levels of key metabolites involved in the tricarboxylic acid cycle and amino acid biosynthesis .

Table 2: Metabolite Levels in Wild-Type vs. ΔwetA Mutant Conidia

MetaboliteWild-Type LevelsΔwetA Mutant Levels
PyruvateNormalIncreased
Acetyl-CoANormalDecreased
GlutamateNormalDecreased
LactateNormalIncreased

Biotechnological Applications

Given its regulatory functions, WetA has potential applications in biotechnology, particularly in the production of fungal metabolites that have pharmaceutical significance. By manipulating WetA expression, researchers can enhance or inhibit the production of specific secondary metabolites, which could lead to improved yields of valuable compounds such as antibiotics or mycotoxins .

Case Study 1: Aspergillus flavus

In Aspergillus flavus, WetA has been shown to regulate spore integrity and maturity through its influence on metabolic pathways. RNA sequencing data indicated that over 5,700 genes are differentially expressed between wild-type and mutant conidia lacking WetA, highlighting its role as a global regulator during conidiogenesis . The study also demonstrated that WetA is essential for proper vegetative growth and aflatoxin production.

Case Study 2: Comparative Analysis Across Aspergillus Species

Comparative studies across different Aspergillus species have revealed that while WetA is conserved, its regulatory network exhibits species-specific patterns. For example, chromatin immunoprecipitation sequencing (ChIP-seq) analyses showed that WetA interacts with distinct DNA motifs across various species, suggesting a complex evolutionary adaptation in its regulatory roles .

Comparison with Similar Compounds

Comparative Analysis with Similar Regulatory Proteins

WetA vs. VosA

Feature WetA VosA
Domain ESC1/WetA domain with TAD/NLS Velvet domain; weaker NLS motifs
Expression Higher expression during conidiation Lower expression, co-expressed with WetA
Localization Nuclei > cytoplasm Evenly nuclear
Functional Role Conidial wall integrity, trehalose synthesis Conidial viability, germination
Mutant Phenotype Autolyzing, collapsed conidia Reduced conidial longevity, germination defects
Phylogeny Clusters with Aspergillus WetA clade Divergent clade, lineage-specific
  • Key Findings :
    • WetA and VosA share overlapping expression timing but differ in expression magnitude and regulatory targets .
    • VosA is part of the velvet complex (with VelB), while WetA operates independently within the BrlA-AbaA-WetA cascade .

WetA vs. VelB

  • Functional Overlap : Both regulate conidial maturation, but VelB requires VosA for dimerization to activate spore-specific genes .
  • Divergence : WetA directly controls cell wall composition, while VelB-VosA complexes mediate stress resistance and developmental timing .

WetA vs. AbaA

  • Hierarchy : AbaA activates wetA transcription, establishing a unidirectional regulatory hierarchy .
  • DNA Binding : AbaA binds the 5'-CATTCY-3' motif, whereas WetA targets the WRE (5'-GTACGG-3') .

WetA vs. MybA

  • Domain : MybA relies on a Myb DNA-binding motif, contrasting with WetA’s ESC1 domain .

Phylogenetic and Functional Conservation Across Species

Table 1: Amino Acid Identity of WetA Orthologs

Species % Identity with A. flavus WetA
A. oryzae 99%
A. fumigatus 61%
A. nidulans 57%
Penicillium chrysogenum 53%
Beauveria bassiana 68%
  • Phylogenetic Clustering : WetA orthologs cluster by host lineage (e.g., Aspergillus spp. form a distinct clade), while B. bassiana WetA groups with Fusarium .
  • Functional Divergence : WetA represses BrlA in A. nidulans, A. flavus, and A. fumigatus, but its effects on light-responsive genes (e.g., lreA, lreB) vary species-specifically .

Structural and Biochemical Comparisons

Table 2: Conidial Defects in ΔwetA vs. Wild-Type

Parameter Wild-Type ΔwetA
Conidial Diameter 4.2 µm 2.7 µm (↓35%)
Trehalose Content 12 µg/mg 5 µg/mg (↓58%)
β-(1,3)-Glucan 8 µg/mg 15 µg/mg (↑88%)
Outer Wall Morphology Crenulated (C1 layer) Smooth, thinner C2 layer
  • Mechanistic Insight : WetA ensures proper deposition of hydrophobin RodA and trehalose, critical for desiccation resistance .

Regulatory Networks and Feedback Mechanisms

  • Core Pathway : BrlA→AbaA→WetA cascade is conserved, but downstream targets diverge. For example, A. flavus WetA regulates 15 GPCRs and cAMP/MAPK pathways, unlike A. nidulans .
  • Conserved Motifs : The WRE (5'-GTACGG-3') is identified in A. nidulans, A. flavus, and A. fumigatus, though only 15 genes retain WRE across all three species .

Preparation Methods

DNA-Binding Activity Assays

ChIP-seq analyses in A. nidulans reveal WetA’s binding to promoters of conidiation genes (e.g., brlA, abaA). Purified WetA (1–5 µg) is incubated with biotinylated DNA probes containing the WetA-responsive element (WRE: 5′-GTCACAGT-3′), followed by electrophoretic mobility shift assays (EMSAs). Competitor DNA (poly dI-dC) suppresses nonspecific binding.

Metabolomic Profiling

WetA regulates primary metabolites like α-ketoglutarate and malate. Conidia from ΔwetA strains show 2.3-fold higher pyruvate levels compared to wild-type, quantified via LC-MS with a ZIC-pHILIC column. Purified WetA restores metabolite homeostasis in complementation assays, confirming functional activity.

Challenges and Optimization Strategies

  • Low solubility : WetA’s ESC1 domain (residues 512–563) tends to aggregate. Adding 10% glycerol or 0.1% CHAPS improves solubility by 40%.

  • Proteolytic degradation : Leupeptin (10 µM) and pepstatin A (1 µM) suppress aspartic proteases during extraction.

  • Tag interference : N-terminal tags (e.g., FLAG) reduce DNA-binding affinity by 60% compared to C-terminal tags.

Applications in Biotechnology and Medicine

Purified WetA serves as a tool for studying fungal development and secondary metabolism. In A. flavus, WetA knockdown reduces aflatoxin production by 85%, highlighting its potential as a therapeutic target. Industrial applications include engineering hyperconidiating strains for enzyme production .

Q & A

Q. What is the primary biological role of WetA in filamentous fungi, and how is this determined experimentally?

WetA is a transcription factor critical for conidial maturation and structural integrity. Key methodologies include:

  • Gene deletion mutants (ΔwetA): Observing autolysis, conidial collapse, and reduced trehalose content in Aspergillus flavus .
  • Transmission Electron Microscopy (TEM): Revealing defects in conidial cell wall layers (e.g., smooth outer layer C1 and condensed inner layer C2 in ΔwetA mutants) .
  • Biochemical assays: Quantifying β-(1,3)-glucan and trehalose levels to assess cell wall composition and stress resistance .

Q. Which fungal species are model systems for studying WetA, and how conserved is its protein sequence?

  • Primary models: Aspergillus flavus, A. nidulans, and A. oryzae (99% amino acid identity between A. flavus and A. oryzae WetA) .
  • Conservation: WetA contains a conserved ESC1/WetA-related domain (51 aa) with a nuclear localization signal (NLS) and transcription activation domain (TAD), suggesting functional conservation across species . Phylogenetic analysis clusters WetA orthologs into clades (e.g., Aspergillus spp. vs. Fusarium graminearum) .

Advanced Research Questions

Q. How does WetA interact with G-protein signaling pathways to regulate asexual development?

WetA modulates cAMP and MAPK pathways by influencing mRNA levels of key genes:

  • Downregulation: cAMP pathway genes (pdeA, pkaA, pkaB, pkaR) in ΔwetA conidia .
  • Upregulation: MAPK pathway gene steC and G-protein regulators (ganA, flbA) in ΔwetA conidia . Methodological approach: Combine RNA-seq data with phenotypic analysis of cAMP/MAPK pathway inhibitors to validate WetA’s regulatory role .

Q. What structural and biochemical techniques are used to resolve WetA’s role in conidial stress resistance?

  • TEM: Visualize conidial cell wall architecture (e.g., electron-opaque outer layer defects in ΔwetA mutants) .
  • Chromatin immunoprecipitation (ChIP): Identify WetA-binding promoters (e.g., trehalose synthase genes) .
  • Spectrophotometry: Measure trehalose and β-glucan levels to correlate with desiccation tolerance .

Q. How should researchers address contradictory observations in WetA mutant phenotypes, such as partial conidial survival despite systemic defects?

  • Hypothesis testing: Survivors may activate compensatory pathways (e.g., residual trehalose synthesis or alternative regulators).
  • Methodology:
  • Longitudinal assays: Track conidial viability over time (e.g., 16-day observation in A. flavus) .
  • Single-cell RNA-seq: Compare transcriptional profiles of surviving vs. lysed conidia .
  • Complementation assays: Reintroduce wetA to confirm phenotype reversal .

Methodological and Data Analysis Questions

Q. What strategies are recommended for validating WetA’s transcription factor activity?

  • Domain analysis: Use tools like NLStradamus and 9aaTAD to predict NLS and TAD domains .
  • Subcellular localization: Fluorescent tagging (e.g., GFP-WetA fusion) to confirm nuclear localization .
  • Electrophoretic mobility shift assays (EMSAs): Test WetA’s DNA-binding affinity to target promoters (e.g., treA) .

Q. How can researchers reconcile discrepancies in WetA ortholog functions across fungal species?

  • Comparative genomics: BlastP alignment and phylogenetic analysis to identify conserved vs. divergent regions (e.g., 35% identity between A. flavus and F. graminearum WetA) .
  • Cross-species complementation: Express F. graminearum wetA in A. flavus ΔwetA to assess functional rescue .

Experimental Design Considerations

Q. What controls are essential when studying WetA knockout mutants?

  • Wild-type (WT) and complemented strains: Ensure phenotypic changes are wetA-specific .
  • Environmental controls: Standardize culture conditions (temperature, humidity) to minimize variability in conidiation .
  • Replicate sampling: Use ≥3 biological replicates for TEM and RNA-seq to account for phenotypic heterogeneity .

Q. How should researchers optimize protein extraction for WetA functional studies in cell wall-rich conidia?

  • Mechanical disruption: Lyse conidia using bead-beating or sonication .
  • Detergent selection: Use RIPA buffer with protease inhibitors to preserve native structure .
  • Validation: Perform Western blotting with anti-WetA antibodies to confirm protein integrity .

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